8-Hydroxyquinoline-5-carbaldehyde 8-Hydroxyquinoline-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2598-30-3
VCID: VC1968542
InChI: InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-6,13H
SMILES: C1=CC2=C(C=CC(=C2N=C1)O)C=O
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol

8-Hydroxyquinoline-5-carbaldehyde

CAS No.: 2598-30-3

Cat. No.: VC1968542

Molecular Formula: C10H7NO2

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxyquinoline-5-carbaldehyde - 2598-30-3

Specification

CAS No. 2598-30-3
Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
IUPAC Name 8-hydroxyquinoline-5-carbaldehyde
Standard InChI InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-6,13H
Standard InChI Key LIADJWREMDHKHQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2N=C1)O)C=O
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)O)C=O

Introduction

Physical and Chemical Properties

Basic Properties

8-Hydroxyquinoline-5-carbaldehyde is characterized by the following fundamental properties:

PropertyValueSource
Molecular FormulaC₁₀H₇NO₂
Molecular Weight173.17 g/mol
CAS Number2598-30-3
IUPAC Name8-hydroxyquinoline-5-carbaldehyde
Canonical SMILESC1=CC2=C(C=CC(=C2N=C1)O)C=O
InChIInChI=1S/C10H7NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-6,13H

Structural Features

The compound consists of a quinoline core with two functional groups: a hydroxyl group at position 8 and an aldehyde group at position 5. This structural arrangement creates a coordination site capable of chelating metal ions, typically forming five-membered rings that include the nitrogen atom from the quinoline ring and the oxygen from the hydroxyl group .

Physical Properties

The physical characteristics of 8-Hydroxyquinoline-5-carbaldehyde are summarized below:

PropertyValueSource
AppearanceYellow to brown solid
Melting Point178°C
Boiling Point383.1±22.0°C (Predicted)
Density1.364±0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in chloroform and methanol
pKa3.88±0.10 (Predicted)

Chemical Properties

8-Hydroxyquinoline-5-carbaldehyde demonstrates significant reactivity through both its hydroxyl and aldehyde functional groups. The hydroxyl group participates in acid-base reactions and metal coordination, while the aldehyde group undergoes typical carbonyl reactions including oxidation, reduction, and condensation reactions .

Key chemical reactions include:

  • Oxidation of the aldehyde group to form 8-hydroxyquinoline-5-carboxylic acid

  • Reduction of the aldehyde group to yield 8-hydroxyquinoline-5-methanol

  • Condensation reactions with amines to form Schiff bases

  • Metal chelation through the nitrogen atom and hydroxyl group

Synthesis Methods

Reimer-Tiemann Reaction

The primary method for synthesizing 8-Hydroxyquinoline-5-carbaldehyde is the Reimer-Tiemann reaction, which introduces a formyl group at position 5 of 8-hydroxyquinoline. This process typically involves:

  • Mixing 8-hydroxyquinoline in ethanol with an aqueous sodium hydroxide solution

  • Adding chloroform to the mixture

  • Refluxing at elevated temperatures for several hours

  • Acidifying the mixture to precipitate the desired product

  • Purification through recrystallization techniques

The reaction mechanism involves the formation of a dichlorocarbene intermediate that reacts with the activated aromatic ring, followed by hydrolysis to generate the aldehyde group.

Alternative Synthetic Routes

Alternative synthetic approaches have been explored to improve yield and selectivity:

  • Formylation via the Vilsmeier-Haack reaction using DMF and phosphoryl chloride

  • Oxidation of 5-methyl-8-hydroxyquinoline derivatives

  • Synthesis from appropriately substituted 2-aminophenol precursors followed by cyclization

Research by Rbaa et al. (2019) describes the preparation of related 8-hydroxyquinoline derivatives using modified synthetic routes, which could potentially be adapted for the synthesis of 8-Hydroxyquinoline-5-carbaldehyde .

Biological Activities

Antimicrobial Properties

8-Hydroxyquinoline-5-carbaldehyde demonstrates significant antimicrobial activity against various pathogens . This activity is attributed to its metal-chelating ability, which can disrupt essential metalloenzymes in microbial cells . Studies have shown that 8-hydroxyquinoline derivatives, including 8-Hydroxyquinoline-5-carbaldehyde, exhibit:

  • Antibacterial activity against both Gram-positive and Gram-negative bacteria

  • Antifungal properties against various fungal species

  • Antileishmanial effects against parasitic infections

The mechanism of antimicrobial action involves:

  • Chelation of essential metal ions required for microbial growth

  • Disruption of cell membrane integrity

  • Interference with metalloenzyme function

Anticancer Properties

Research indicates that 8-Hydroxyquinoline-5-carbaldehyde possesses potential anticancer properties . Studies suggest that this compound and its derivatives can:

  • Inhibit the proliferation of cancer cells

  • Induce apoptosis in malignant cells

  • Disrupt metal-dependent processes essential for cancer cell survival

The anticancer mechanisms may involve:

  • Inhibition of 2-oxoglutarate (2OG) and iron-dependent oxygenases, which are promising therapeutic targets for various human diseases

  • Disruption of metalloenzymes involved in DNA synthesis and repair

  • Interference with cellular signaling pathways

Applications

Fluorescent Chemosensors

One of the most promising applications of 8-Hydroxyquinoline-5-carbaldehyde is as a precursor for fluorescent chemosensors . Research has demonstrated that:

  • 8-Hydroxyquinoline-5-carbaldehyde Schiff-bases function as highly selective and sensitive sensors for Al³⁺ ions in weakly acidic aqueous media

  • These sensors exhibit significant increases in fluorescence intensity upon binding with specific metal ions

  • The selectivity and sensitivity arise from the specific interaction between the compound's structure and target metal ions

The molecular structure plays a crucial role in metal binding, with oxygen and nitrogen atoms acting as electron donors to form coordinate bonds with metal ions .

Analytical Chemistry

The compound's chelating properties make it valuable in analytical chemistry for:

  • Detection and quantification of trace metals in environmental and biological samples

  • Development of selective extraction methods for metal ions

  • Preparation of metal complexes with unique spectroscopic properties

Pharmaceutical Applications

Based on its biological activities, 8-Hydroxyquinoline-5-carbaldehyde has potential pharmaceutical applications:

  • Development of antimicrobial agents for resistant pathogens

  • Design of anticancer drugs targeting metal-dependent processes

  • Creation of neuroprotective agents for neurodegenerative diseases

HazardDescriptionSource
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended precautionary measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Storage recommendations:

  • Store at 2-8°C under inert gas (nitrogen or argon)

  • Avoid repeated freezing and thawing

  • Protect from light and moisture

Comparison with Related Compounds

8-Hydroxyquinoline-5-carbaldehyde can be compared with related compounds to understand its unique properties and applications:

CompoundKey DifferencesComparative AdvantagesSource
8-HydroxyquinolineLacks the 5-carbaldehyde groupParent compound with broader antimicrobial spectrum
5-Chloro-8-hydroxyquinolineContains a chlorine instead of carbaldehyde at position 5Enhanced lipophilicity and antimicrobial activity
8-Hydroxyquinoline-2-carbaldehydeAldehyde at position 2 instead of 5Different metal binding geometry and reactivity
5,7-Dichloro-8-hydroxyquinoline (Clioquinol)Contains chlorine at positions 5 and 7, and iodine at position 7Greater blood-brain barrier penetration; historical use in neurodegenerative disease research

The unique positioning of the formyl group in 8-Hydroxyquinoline-5-carbaldehyde influences its reactivity, biological activity, and metal-binding properties, making it particularly valuable for specific applications in chemosensing and synthetic chemistry .

Future Research Directions

Future research on 8-Hydroxyquinoline-5-carbaldehyde may focus on:

  • Development of more efficient and environmentally friendly synthesis methods

  • Further exploration of its potential as a precursor for novel drug candidates

  • Investigation of its application in materials science, particularly in organic light-emitting diodes (OLEDs)

  • Detailed mechanistic studies of its antimicrobial and anticancer activities

  • Design of new metal-selective fluorescent sensors based on its structure

Emerging research suggests potential applications in:

  • Development of novel therapeutic agents for metal-related diseases

  • Creation of advanced diagnostic tools for metal ion detection in biological systems

  • Synthesis of functional materials with unique electronic and optical properties

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